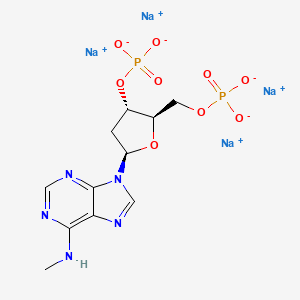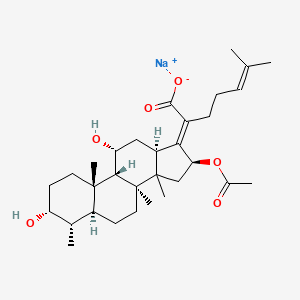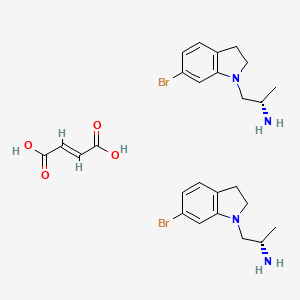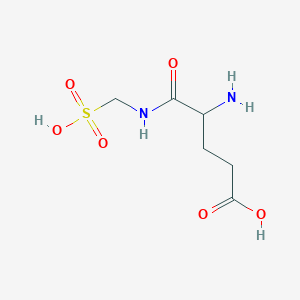![molecular formula C16H15Cl3FN3 B10763461 N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride CAS No. 1397180-79-8](/img/structure/B10763461.png)
N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IMID-4F hydrochloride involves the condensation of 2,6-dichloroaniline with 4-fluorobenzylamine, followed by cyclization with glyoxal to form the imidazoline ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for IMID-4F hydrochloride are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process typically includes purification steps such as recrystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: IMID-4F hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert IMID-4F hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazoline derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
IMID-4F hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving imidazoline-based potassium channel blockers.
Biology: The compound is employed in research related to cellular signaling pathways and ion channel regulation.
Medicine: IMID-4F hydrochloride is investigated for its potential therapeutic effects in conditions involving abnormal potassium channel activity, such as cardiovascular diseases.
Mechanism of Action
IMID-4F hydrochloride exerts its effects by blocking ATP-sensitive potassium channels. This action inhibits the efflux of potassium ions, leading to depolarization of the cell membrane. The compound’s molecular targets include the potassium channel subunits, and its pathway involves modulation of cellular excitability and ion transport .
Comparison with Similar Compounds
Clonidine: Another imidazoline-based compound with similar potassium channel blocking properties.
Phentolamine: An imidazoline derivative used as an alpha-adrenergic antagonist.
Tolazoline: A vasodilator with imidazoline structure.
Uniqueness of IMID-4F Hydrochloride: IMID-4F hydrochloride stands out due to its specific targeting of ATP-sensitive potassium channels and its potential therapeutic applications in cardiovascular diseases. Its unique chemical structure, featuring both dichlorophenyl and fluorobenzyl groups, contributes to its distinct pharmacological profile .
Properties
CAS No. |
1397180-79-8 |
|---|---|
Molecular Formula |
C16H15Cl3FN3 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14Cl2FN3.ClH/c17-13-2-1-3-14(18)15(13)22(16-20-8-9-21-16)10-11-4-6-12(19)7-5-11;/h1-7H,8-10H2,(H,20,21);1H |
InChI Key |
IXKVFIDYPJXJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CC2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763399.png)
![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)

![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid](/img/structure/B10763456.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
